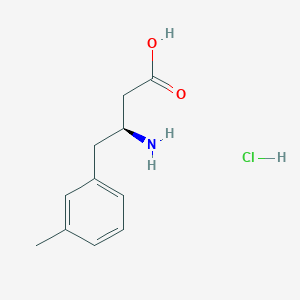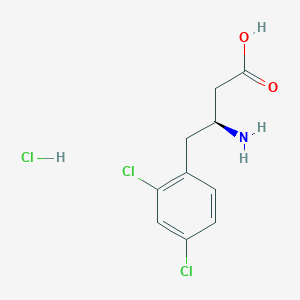
3-Nitro-4-phenylpyridine
描述
3-Nitro-4-phenylpyridine is an organic compound that belongs to the family of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the third position and a phenyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-phenylpyridine can be achieved through several methods. One common approach involves the nitration of 4-phenylpyridine using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3-Nitro-4-phenylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Ammonia, amines, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 3-Amino-4-phenylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 4-Phenylpyridine-3-carboxylic acid.
科学研究应用
3-Nitro-4-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Nitro-4-phenylpyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
相似化合物的比较
- 3-Nitro-4-phenylquinoline
- 3-Nitro-4-phenylpyrimidine
- 3-Nitro-4-phenylpyrazine
Comparison: 3-Nitro-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-nitro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBDSKNQVRTSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376591 | |
| Record name | 3-nitro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220952-00-1 | |
| Record name | 3-nitro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,4-dihydropyridine derivatives, particularly the substituents on the phenyl ring, influence their calcium channel modulation activity?
A1: Research indicates that modifications to the phenyl ring of 1,4-dihydropyridine derivatives significantly impact their calcium channel modulation activity []. For instance, incorporating thiomethyl (-CH2SMe), sulfinylmethyl (-CH2SOMe), and sulfonylmethyl (-CH2SO2Me) groups, as well as their non-methylated counterparts (-SMe, -SOMe, -SO2Me) at the ortho, meta, and para positions of the phenyl ring, leads to varied calcium channel antagonist activity in guinea pig ileum longitudinal smooth muscle (GPILSM) []. Generally, the thio and sulfonyl derivatives exhibit higher antagonist activity than the sulfinyl derivatives. Additionally, the position of the substituent on the phenyl ring also plays a crucial role. For -CH2SMe, -CH2SOMe, and -SOMe substituents, meta and para isomers demonstrate greater potency compared to ortho isomers []. Interestingly, some derivatives, like the meta -CH2SMe, ortho -CH2SMe, meta -SMe, and ortho -CH2SO2Me, display a unique profile with simultaneous calcium channel antagonist activity in smooth muscle and agonist activity in the heart []. This dual activity makes them promising candidates for further investigation in conditions like congestive heart failure.
Q2: Can 3-nitro-4-phenylpyridine be used as a starting material to synthesize other heterocyclic compounds?
A2: Yes, this compound derivatives can serve as valuable intermediates in the synthesis of other heterocyclic compounds, specifically β-carbolines []. For example, the reduction of 2-chloro-6-methyl-3-nitro-4-phenylpyridine with triethyl phosphite yields 1-chloro-3-methyl-β-carboline, which can be further dechlorinated to obtain 3-methyl-β-carboline []. This synthetic route highlights the versatility of this compound derivatives in accessing structurally diverse heterocycles with potential biological activities.
Q3: What is the typical synthetic route for producing 1,4-dihydropyridine-threonine derivatives using a this compound intermediate?
A3: 1,4-dihydropyridine-threonine derivatives can be synthesized using a multistep process involving a this compound intermediate []. The synthesis starts with a reaction between an appropriately substituted aldehyde and a compound containing an active methylene group, yielding a condensation product. This product then reacts with either an amino crotonic ester or a related derivative to generate the target 1,4-dihydropyridine-threonine derivative []. This synthetic strategy highlights the use of this compound as a key building block for creating structurally complex and potentially pharmaceutically relevant molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















